molecular formula C7H10BrN3O2 B13490943 Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Cat. No.: B13490943
M. Wt: 248.08 g/mol
InChI Key: NWLMIRDJKOEKAW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative with an ethyl acetate side chain. Its molecular formula is C₈H₁₁BrN₃O₂, and its CAS number is 82231-58-1 . The compound features a pyrazole ring substituted with an amino group at position 3 and a bromine atom at position 4, linked to an ethyl acetate moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

ethyl 2-(3-amino-4-bromopyrazol-1-yl)acetate

InChI

InChI=1S/C7H10BrN3O2/c1-2-13-6(12)4-11-3-5(8)7(9)10-11/h3H,2,4H2,1H3,(H2,9,10)

InChI Key

NWLMIRDJKOEKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by bromination and subsequent amination . The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogues

Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate

This analogue replaces the bromine atom at position 4 with a methyl group. The absence of bromine reduces molecular weight (C₉H₁₃N₃O₂ vs. Like the target compound, it is also discontinued, suggesting shared synthesis or stability challenges .

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Lacking the 3-amino substituent, this compound highlights the importance of the amino group in the target molecule. The amino group can participate in hydrogen bonding or serve as a site for further functionalization, which is absent here. Safety data for this compound indicate precautions for inhalation and handling, suggesting moderate toxicity .

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate

This derivative extends the ester chain from acetate to butanoate. The longer alkyl chain may enhance lipophilicity, influencing solubility and membrane permeability in biological systems. Its molecular weight (276.13 g/mol) is higher than the target compound’s (257.10 g/mol), demonstrating how chain length modulates physicochemical properties .

Heterocyclic Analogues with Different Cores

Imidazole Derivatives ()


Compounds such as Ethyl 2-(5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl)acetate (Figure 1D in ) replace the pyrazole core with an imidazole ring. Imidazoles generally exhibit higher basicity due to the presence of two nitrogen atoms, which could affect solubility and interaction with biological targets. The bromophenyl substituent in this compound mirrors the bromine in the target molecule but within a different aromatic system.

Benzofuran Derivatives ()

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate incorporates a benzofuran core stabilized by π-π interactions and hydrogen bonding in its crystal structure. Unlike the pyrazole-based target compound, benzofurans are oxygen-containing heterocycles, which may confer distinct electronic and steric properties. The sulfinyl group here introduces chirality, a feature absent in the target molecule .

Brominated Pyrazolones (–10)

Examples include 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) and 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20). The presence of chlorophenyl or bromomethyl groups may enhance bioactivity, as seen in their LC/MS data (m/z 301–305), suggesting stability under analytical conditions .

Key Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate Pyrazole 3-amino, 4-bromo, ethyl acetate C₈H₁₁BrN₃O₂ 257.10 Hydrogen bonding potential, discontinued
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Pyrazole 4-bromo, ethyl acetate C₇H₉BrN₂O₂ 241.07 Moderate toxicity, no amino group
Ethyl 2-(5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl)acetate Imidazole 4-bromophenyl, phenyl, ethyl acetate C₂₀H₁₈BrN₃O₂ 412.28 Higher lipophilicity, imidazole core
4-bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one Pyrazolone 4-bromo, 4'-chlorophenyl, methyl C₁₂H₁₁BrClN₂O 323.59 Ketone group, LC/MS m/z 301–305

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